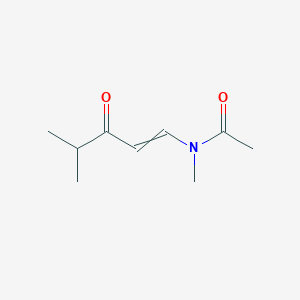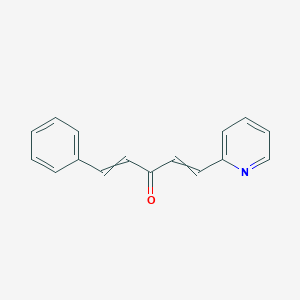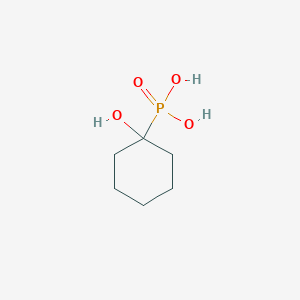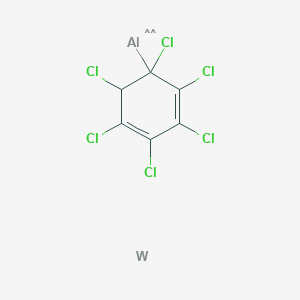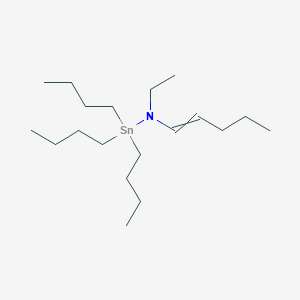
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups, an ethyl group, and a pent-1-en-1-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine typically involves the reaction of tributyltin hydride with N-ethyl-N-(pent-1-en-1-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The butyl, ethyl, or pent-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tin oxides or organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reagents used.
Applications De Recherche Scientifique
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,1-tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
- 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine
- 1,1,1-Tributyl-N-ethyl-N-(1-methylethenyl)stannanamine
Comparison: 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine is unique due to the presence of the pent-1-en-1-yl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The specific structure of the pent-1-en-1-yl group can influence the compound’s interactions with other molecules and its overall behavior in various applications.
Propriétés
Numéro CAS |
61385-64-6 |
|---|---|
Formule moléculaire |
C19H41NSn |
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
N-ethyl-N-tributylstannylpent-1-en-1-amine |
InChI |
InChI=1S/C7H14N.3C4H9.Sn/c1-3-5-6-7-8-4-2;3*1-3-4-2;/h6-7H,3-5H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
INWJUAHKWYBGTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)N(CC)C=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
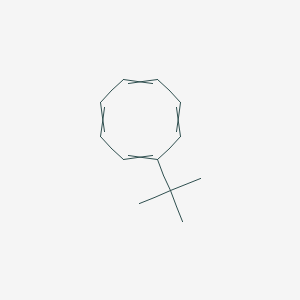
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
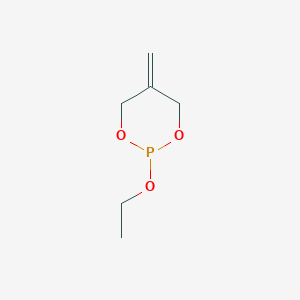
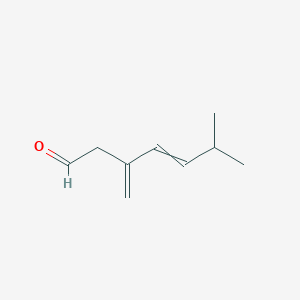
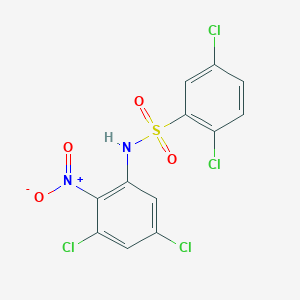

propanedioate](/img/structure/B14589763.png)
